Methyl-L-rhamnopyranoside
CAS No.: 63864-94-8
Cat. No.: VC20756697
Molecular Formula: C7H14O5
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63864-94-8 |
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Molecular Formula | C7H14O5 |
Molecular Weight | 178.18 g/mol |
IUPAC Name | (3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol |
Standard InChI | InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7?/m0/s1 |
Standard InChI Key | OHWCAVRRXKJCRB-UISSTJQFSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC)O)O)O |
SMILES | CC1C(C(C(C(O1)OC)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC)O)O)O |
Methyl α-L-rhamnopyranoside is a monosaccharide derivative of rhamnose, characterized by the molecular formula C₇H₁₄O₅ and a molecular weight of 178.18 g/mol . This compound features a methyl group attached to the anomeric oxygen of 6-deoxy-L-mannopyranose, giving it structural distinctiveness for biochemical applications .
Synthesis and Derivative Development
Methyl α-L-rhamnopyranoside serves as a scaffold for synthesizing antimicrobial esters. Recent studies demonstrate:
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Regioselective acylation using stearoyl chloride and DMAP catalyst yields 2,3-di-O-stearate (4) and 3,4-di-O-stearate (5) in a 2:3 ratio .
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Subsequent acylation of 4 and 5 produces fully esterified derivatives (6–11) with enhanced bioactivity .
Table 2: Key Ester Derivatives
Compound | Esterification Sites | Acyl Groups |
---|---|---|
4 | C2, C3 | Stearoyl |
5 | C3, C4 | Stearoyl |
6–11 | C2/C4 + secondary acylation | Benzoyl, acetyl, lauroyl |
Antimicrobial Activity
Fully esterified derivatives exhibit broad-spectrum antimicrobial effects:
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Antifungal activity: Compounds 6–11 show superior efficacy against Candida albicans (MIC: 12.5–25 µg/mL) and Aspergillus niger (MIC: 25–50 µg/mL) compared to antibacterial activity .
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Mechanistic insights: Molecular docking reveals strong binding affinity with fungal CYP51 (∆G: −8.2 to −9.6 kcal/mol) and bacterial dihydropteroate synthase (∆G: −7.8 kcal/mol) .
Table 3: Antimicrobial Efficacy (MIC in µg/mL)
Compound | C. albicans | A. niger | E. coli | S. aureus |
---|---|---|---|---|
6 | 12.5 | 25 | 100 | 100 |
7 | 25 | 50 | >100 | >100 |
8 | 12.5 | 25 | 50 | 100 |
Research Implications
The compound’s versatility in regioselective modifications positions it as a promising candidate for developing antifungal agents. Future studies may explore its role in drug delivery systems or combinatorial chemistry for enhanced pharmacokinetics .
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